molecular formula C10H13ClN2O2S B099162 1-(4-Chloro-benzenesulfonyl)-piperazine CAS No. 16017-53-1

1-(4-Chloro-benzenesulfonyl)-piperazine

Cat. No.: B099162
CAS No.: 16017-53-1
M. Wt: 260.74 g/mol
InChI Key: CKVKEBVACPUEIB-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine and its derivatives have established a remarkable track record in the pharmaceutical industry, featuring in the chemical structures of numerous approved drugs. researchgate.nettandfonline.comnih.gov Their prevalence is a testament to their favorable physicochemical properties and their ability to impart desirable pharmacokinetic characteristics to drug candidates. nih.gov

The versatility of the piperazine scaffold is reflected in the wide range of pharmacological activities exhibited by its derivatives. researchgate.netwisdomlib.orgresearchgate.net These compounds have been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihistaminic properties, among others. wisdomlib.orgresearchgate.netnih.gov This broad spectrum of activity is a direct result of the ability to modify the piperazine ring with various substituents, thereby fine-tuning the molecule's interaction with specific biological targets. tandfonline.comwisdomlib.org For instance, different substitutions on the piperazine nitrogen atoms can lead to compounds with selective activity against different types of cancer cells or microbial strains. researchgate.netnih.gov

The diverse pharmacological activities of piperazine analogues have translated into a wide array of therapeutic applications. researchgate.nettandfonline.comnih.gov Piperazine-containing drugs are used to treat a multitude of conditions, including central nervous system disorders, cancer, cardiovascular diseases, and infectious diseases. researchgate.nettandfonline.comnih.gov Some of the most well-known and clinically successful drugs that incorporate the piperazine moiety include antipsychotics, antidepressants, and antihistamines. researchgate.netrsc.orgnih.gov The ability to readily modify the piperazine scaffold has allowed medicinal chemists to optimize the therapeutic profiles of these drugs, leading to improved efficacy and reduced side effects. tandfonline.comnih.gov

Contextualizing 1-(4-Chloro-benzenesulfonyl)-piperazine within Sulfonylpiperazine Research

Within the vast family of piperazine derivatives, the sulfonylpiperazines represent a class of compounds with significant therapeutic potential. nih.govnih.gov The compound this compound is a key example that highlights the strategic combination of a piperazine core with a sulfonyl group and a halogenated aromatic ring. researchgate.net

The presence of a chlorophenyl group in this compound is a deliberate design choice aimed at modulating the molecule's lipophilicity and its interactions with proteins. researchgate.net Lipophilicity, or the "greasiness" of a molecule, is a crucial parameter that influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov The chlorine atom, being a halogen, increases the lipophilicity of the phenyl ring, which can enhance the compound's ability to penetrate biological membranes. acs.org Moreover, the chlorophenyl moiety can engage in specific non-covalent interactions, such as halogen bonding and van der Waals forces, with amino acid residues in the active sites of enzymes and receptors. These interactions can significantly contribute to the binding affinity and selectivity of the molecule for its intended biological target.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKEBVACPUEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355461
Record name 1-[(4-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16017-53-1
Record name 1-[(4-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorobenzenesulfonyl)piperazine
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Synthetic Methodologies for 1 4 Chloro Benzenesulfonyl Piperazine and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of arylsulfonylpiperazines remain fundamental in medicinal and materials chemistry. These routes are valued for their reliability and the accessibility of starting materials.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common strategy for the synthesis of 1-(4-chloro-benzenesulfonyl)-piperazine. This reaction involves the attack of a nucleophilic nitrogen atom of the piperazine (B1678402) ring on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

The primary and most direct method for synthesizing the title compound is the condensation reaction between piperazine and p-chlorobenzene sulfonyl chloride. In this reaction, one of the secondary amine groups of the piperazine ring acts as a nucleophile, attacking the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the N-S bond characteristic of the sulfonamide. An analogous reaction has been reported for the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which involves the condensation of a piperidine (B6355638) derivative with p-chlorobenzene sulfonyl chloride researchgate.net. This highlights the general applicability of this synthetic route. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.

The versatility of the piperazine scaffold allows for its reaction with a wide array of sulfonyl chlorides and acid chlorides to produce a diverse library of analogues. This approach is fundamental in drug discovery, where modifying the substituents on the aromatic ring can fine-tune the pharmacological properties of the molecule. For instance, the synthesis of 1-Benzenesulfonyl-4-benzhydryl-piperazine is achieved by reacting 1-benzhydryl piperazine with benzenesulfonyl chloride, demonstrating a similar synthetic pathway researchgate.net. By substituting p-chlorobenzene sulfonyl chloride with other sulfonyl chlorides (e.g., benzenesulfonyl chloride, toluenesulfonyl chloride) or acid chlorides (e.g., benzoyl chloride), a variety of N-substituted piperazine derivatives can be obtained. The reactivity of the piperazine nitrogens is key to these transformations researchgate.net.

The selection of an appropriate solvent and base is crucial for the success of the nucleophilic substitution reaction. A commonly employed system involves using dichloromethane (B109758) (DCM) as the solvent and triethylamine (B128534) (TEA) as the base researchgate.net. Dichloromethane is an effective solvent for dissolving the reactants, while triethylamine, a tertiary amine, serves as an acid scavenger, neutralizing the HCl formed during the reaction without competing in the nucleophilic attack researchgate.net. This combination of solvent and base provides a mild and efficient medium for the formation of the sulfonamide linkage, often leading to high yields of the desired product researchgate.net.

Reaction Component Function Common Example(s) Reference(s)
NucleophileThe species that donates an electron pair to form a new covalent bond.Piperazine researchgate.net
ElectrophileThe species that accepts an electron pair from the nucleophile.p-Chlorobenzene sulfonyl chloride researchgate.net
SolventDissolves reactants and facilitates the reaction.Dichloromethane (DCM) researchgate.net
BaseNeutralizes the acidic byproduct (HCl).Triethylamine (TEA) researchgate.net

Reductive Amination Pathways (for related benzhydryl-piperazine moieties)

While not the primary route for the synthesis of this compound itself, reductive amination is a powerful and widely used method for preparing N-alkyl piperazine derivatives, including related benzhydryl-piperazine moieties mdpi.comnih.gov. This two-step process typically involves the reaction of a piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine uni-bayreuth.de.

This method is particularly useful for introducing alkyl groups at the N4 position of the piperazine ring. For example, in the synthesis of various piperazine-based compounds, reductive amination using sodium triacetoxyborohydride (B8407120) as a mild reducing agent has proven effective nih.gov. Although this pathway is more commonly associated with N-alkylation rather than N-sulfonylation, it represents a key classical strategy for the derivatization of the piperazine core structure mdpi.comuni-bayreuth.de.

Advanced Synthetic Strategies and Optimization

One-Pot Synthesis Approaches (for related compounds)

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For compounds structurally related to this compound, such as other N-substituted piperazines and sulfonamides, several one-pot methodologies have been developed.

A notable one-pot, one-step synthetic procedure has been established for preparing a wide range of monosubstituted piperazine derivatives. nih.gov This approach simplifies the traditional multi-step process which often involves protecting and deprotecting nitrogen atoms on the piperazine ring. nih.gov The simplification leads to high yields and purity while minimizing costs. nih.gov

In the realm of sulfonylated compounds, copper-catalyzed three-component reactions represent an effective one-pot strategy. For instance, N-sulfonyl amidines have been synthesized from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides in a single pot at room temperature. nih.govmdpi.comresearchgate.net This method proceeds through a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening and nucleophilic addition sequence. mdpi.com Similarly, a facile one-pot condensation has been used to create quinazolinone derivatives, which can then be linked to piperazine. rsc.org Other one-pot methods have been developed for sulfonylated heterocycles like benzotropones through tandem cyclocondensation reactions. nih.gov

Table 1: Examples of One-Pot Syntheses for Related Compound Classes

Compound Class Reactants Key Features
Monosubstituted Piperazines Piperazine, various reagents Simple, one-step, high yield and purity
N-Sulfonyl Amidines Sulfonyl hydrazines, terminal alkynes, sulfonyl azides Copper-catalyzed, three-component reaction
Piperazine-linked Quinazolinones In situ generated amine, other precursors Copper-mediated, forms four C-N bonds
Sulfonyl Benzotropones 1,3-bis-sulfonylacetones, o-dimethylarenes SeO2-mediated, tandem (4+3) annulation

Stereoselective Synthesis and Chiral Intermediates (for related compounds)

Stereoselective synthesis is crucial when developing molecules for biological applications, as different stereoisomers can have vastly different activities. For analogues of this compound that contain chiral centers, controlling the stereochemistry is a key synthetic challenge.

A common strategy involves using chiral starting materials, often derived from the natural "chiral pool." For example, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine, a chiral piperazine derivative, was synthesized in an 11-step process starting from the amino acid S-phenylalanine. clockss.orgresearchgate.net Key steps in this synthesis included a reductive amination and a highly diastereoselective alkylation to establish the second stereocenter late in the sequence. clockss.orgresearchgate.net This approach allows for the introduction of different groups with stereocontrol. clockss.org

Another powerful technique is the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. This method has been used to produce α-amino acid derivatives with a high degree of stereoselectivity (de >97%). researchgate.net The complete series of enantiopure 2,6-dimethylated piperazines has also been synthesized using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction to set the required stereochemistry. researchgate.net The design of specific piperazine sulfonamide cores for applications such as HIV-1 protease inhibitors has been achieved using stereocontrolled routes starting from chiral Weinreb amides. nih.gov

Table 2: Key Stereoselective Strategies for Piperazine Analogues

Strategy Chiral Source/Intermediate Key Transformation Result
Chiral Pool Synthesis S-phenylalanine Diastereoselective alkylation (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine
Chiral Auxiliary Chiral glycine enolate synthon Stereoselective alkylation Enantiomerically enriched α-amino acids
Diastereoselective Cyclization Chiral amino alcohols Intramolecular Mitsunobu reaction Enantiopure 2,6-dimethylpiperazines
Stereocontrolled Functionalization Chiral Weinreb amide Multi-step synthesis Regio- and stereocontrolled piperazine sulfonamides

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of sulfonamides and piperazine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A significant advancement in the green synthesis of sulfonamides is the use of water as a reaction solvent. A facile and environmentally benign method for synthesizing sulfonamides has been developed that takes place in an aqueous medium under dynamic pH control. rsc.org This process uses equimolar amounts of reactants and avoids organic bases, with product isolation achieved by simple filtration, yielding excellent purity without further purification. rsc.org The synthesis of aryl sulfonamides has also been achieved in an aqueous-alkaline medium, providing a straightforward and eco-friendly route. iscientific.org

Solvent-free approaches, such as mechanochemistry, offer another green alternative. A one-pot, solvent-free mechanochemical process using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method involves a tandem oxidation-chlorination of disulfides followed by amination and utilizes cost-effective and environmentally friendly reagents like solid sodium hypochlorite. rsc.org

For piperazine synthesis, methodologies utilizing microwave irradiation are considered environmentally friendly due to energy savings, increased reaction rates, and reduction of side-products. nih.gov Furthermore, the use of organic photoredox catalysts provides a sustainable and cost-efficient method for the C-H functionalization of piperazines, avoiding toxic reagents like tin. mdpi.com The development of reusable, heterogeneous organocatalysts, such as 1-(2-aminoethyl) piperazine supported on graphene oxide, also aligns with green chemistry principles by allowing for easy separation and recycling of the catalyst. researchgate.net

Table 3: Application of Green Chemistry Principles in Synthesis

Principle Application in Synthesis Example
Use of Safer Solvents Replacing organic solvents with water Synthesis of sulfonamides in aqueous media under dynamic pH control. rsc.org
Energy Efficiency Use of microwave irradiation Microwave-assisted synthesis of monosubstituted piperazines to increase reaction rates. nih.gov
Catalysis Use of reusable and non-toxic catalysts Graphene oxide-supported piperazine as a recyclable organocatalyst. researchgate.net
Waste Prevention Solvent-free reactions (Mechanochemistry) One-pot, solvent-free ball-milling synthesis of sulfonamides. rsc.org
Atom Economy One-pot multi-component reactions Minimizing intermediate isolation and purification steps. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how derivatives of "1-(4-Chloro-benzenesulfonyl)-piperazine" interact with various biological receptors at the molecular level.

Molecular docking simulations are employed to predict the binding affinity, typically expressed as a docking score in kcal/mol, and the specific binding pose of a ligand within the active site of a target protein.

In a study involving derivatives of 1,2-benzothiazine, which incorporate a substituted phenylpiperazine moiety, molecular docking was used to predict their binding to the DNA-Topoisomerase II (Topo II) complex. nih.gov One of the most active compounds, BS230, which features a dichlorophenylpiperazine group, demonstrated a strong predicted binding affinity, suggesting a stable interaction with the target. nih.gov Similarly, docking studies on arylpiperazine derivatives targeting the androgen receptor (AR) have shown that compounds with a 4-chlorophenylpiperazine component can effectively bind to the AR's ligand-binding pocket. nih.gov For instance, derivative 21 in one such study exhibited a high binding affinity, which was corroborated by its potent antagonistic activity. nih.gov

Derivative Containing the Core StructureTarget ProteinPredicted Binding Affinity (Docking Score)Reference
Arylpiperazine Derivative 21Androgen Receptor (AR)IC50 = 0.65 µM nih.gov
1,2-Benzothiazine Derivative (BS230)DNA-Topoisomerase IIα-8.1 kcal/mol nih.gov
4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (B1678402)Human Acetylcholinesterase (AChE)Not explicitly quantified, but shown to bind effectively nih.gov

Understanding the specific non-covalent interactions between a ligand and its target is crucial for rational drug design. Docking studies elucidate these key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

For arylpiperazine derivatives targeting the androgen receptor, hydrophobic interactions are the primary forces driving the binding to the AR ligand-binding pocket. nih.gov In the case of 1,2-benzothiazine derivatives targeting Topoisomerase II, molecular docking revealed that the compounds could form hydrogen bonds with key amino acid residues like Asp479. nih.gov

DerivativeTarget ProteinKey Interacting ResiduesType of InteractionReference
Arylpiperazine Derivative 21Androgen Receptor (AR)Not specifiedPrimarily Hydrophobic nih.gov
1,2-Benzothiazine Derivative (BS230)DNA-Topoisomerase IIαAsp479Hydrogen Bonds nih.gov
4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazineAcetylcholinesterase (AChE)Not specifiedHydrogen Bonds, Hydrophobic Interactions nih.gov

The "this compound" scaffold and its derivatives have been computationally screened against a variety of biological targets implicated in different diseases.

Acetylcholinesterase (AChE): Derivatives have been evaluated as potential inhibitors of AChE, an enzyme critical in the pathophysiology of Alzheimer's disease. nih.govnih.gov Virtual screening has successfully identified piperazine derivatives, including those with a 4-chlorobenzenesulfonyl group, that can bind to both the catalytic and peripheral anionic sites of human AChE. nih.govresearchgate.net

Kinase Receptors: Kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The piperazine nucleus is frequently found in kinase inhibitors. pharmacophorejournal.comnih.gov Derivatives of "this compound" have been investigated as potential inhibitors of enzymes like Topoisomerase II, which is functionally related to kinase signaling pathways in cancer treatment. nih.gov

Other Targets: The versatility of the arylpiperazine structure has led to its investigation against other targets, including the androgen receptor (AR) for prostate cancer nih.gov, equilibrative nucleoside transporters (ENTs) frontiersin.org, and peroxisome proliferator-activated receptor gamma (PPARγ) for diabetes. pharmaceuticaljournal.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

SAR studies on derivatives of "this compound" have provided valuable insights into how different substituents affect their potency and selectivity. The introduction of a chlorine atom into a biologically active molecule can substantially modulate its properties. researchgate.neteurochlor.org

In a study of FPMINT analogues as inhibitors of equilibrative nucleoside transporters, the presence and position of halogen substitutes on the phenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org For example, adding a chloride to the meta position of a benzene (B151609) moiety restored the inhibitory effect on ENT1. frontiersin.org This highlights the critical role of the electronic and steric properties of the substituent.

Core StructureTargetSubstituent ModificationEffect on ActivityReference
FPMINT AnalogueENT1 TransporterAddition of chloride to meta-position of N-benzene moietyRestored inhibitory activity frontiersin.org
1,2-BenzothiazineMCF7 Cancer CellsSubstitution with 1-(3,4-dichlorophenyl)piperazineIncreased cytotoxic activity nih.gov
ArylpiperazineAndrogen Receptor (AR)4-chloro substitution on phenyl ringPotent antagonistic activity nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The piperazine core is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds. pharmacophorejournal.com

For arylpiperazine derivatives acting as kinase inhibitors or receptor antagonists, the pharmacophore typically consists of:

A central hydrophobic scaffold, often provided by the piperazine ring.

Hydrogen bond acceptors and donors strategically positioned to interact with the target protein.

Aromatic rings that can engage in hydrophobic and π-π stacking interactions.

The 4-chlorophenyl group in "this compound" derivatives often serves as a key hydrophobic feature that fits into a specific sub-pocket of the target's binding site. The sulfonamide group can act as a hydrogen bond acceptor, further anchoring the molecule. Elucidating these pharmacophoric features is crucial for designing new molecules with improved affinity and selectivity. pharmacophorejournal.com

Quantum Chemical Calculations (e.g., DFT analysis)

There is no specific Density Functional Theory (DFT) analysis for this compound found in the surveyed literature. DFT is a computational method used to investigate the electronic structure of many-body systems. Such an analysis would typically provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other quantum chemical parameters that are crucial for understanding its reactivity and potential interactions.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Specific molecular dynamics (MD) simulations for this compound have not been reported in the available scientific literature. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. This technique could be used to explore the conformational landscape of the piperazine ring and the rotational flexibility of the benzenesulfonyl group. Furthermore, if the compound were to be studied in the context of a biological target, MD simulations would be invaluable for understanding the dynamics of its binding process, the stability of the resulting complex, and the key intermolecular interactions involved.

In Silico ADME Prediction and Pharmacokinetic Properties

While general in silico tools and methodologies for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties are widely available, specific published predictions for this compound are not found. These predictive models use the chemical structure of a compound to estimate its physicochemical and pharmacokinetic characteristics. Such a study would typically involve the calculation of properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The absence of such a dedicated study in the literature means that a comprehensive in silico ADME profile for this specific compound is not publicly available.

Biological Activities and Therapeutic Potential of 1 4 Chloro Benzenesulfonyl Piperazine Derivatives

Anti-cancer Activity

Derivatives of 1-(4-Chloro-benzenesulfonyl)-piperazine have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Research has focused on their ability to inhibit cancer cell growth, the underlying mechanisms of their cytotoxic action, and their selectivity for cancer cells over normal, healthy cells.

Inhibition of Cancer Cell Proliferation

A substantial body of research has highlighted the potent anti-proliferative activity of this compound derivatives against various cancer cell lines, including those from breast and leukemia cancers.

One study investigated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and found that they exhibited significant cell growth inhibitory activity. mdpi.comresearchgate.netnih.gov For instance, in breast cancer cell lines such as MCF7, BT20, T47D, and CAMA-1, these compounds demonstrated cytotoxicity with IC50 values ranging from 0.31 to 120.52 μM. nih.gov Another study focusing on phenylsulfonylpiperazine derivatives identified a promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, which displayed a potent IC50 of 4.48 μM against the MCF7 breast cancer cell line. nih.gov

The anti-proliferative effects are not limited to breast cancer. Piperazine (B1678402) derivatives have also shown growth inhibition of human erythroleukemia K562 cells and myeloid leukemia HL-60 cells. mdpi.com A high-throughput screening of a compound library identified a novel piperazine derivative with potent anti-cancer activity, showing a 50% growth inhibition (GI50) in the range of 0.06-0.16 μM in the K562 leukemia cell line. nih.gov Furthermore, novel β-elemene piperazine derivatives have been synthesized and shown to inhibit the growth of several human leukemia cell lines, including HL-60, NB4, K562, and HP100-1. nih.gov

Derivative TypeCancer Cell LineActivity MetricValue (µM)Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast)IC500.31 - 120.52 nih.gov
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (Breast)IC504.48 nih.gov
Novel piperazine derivativeK562 (Leukemia)GI500.06 - 0.16 nih.gov
β-elemene piperazine derivatives (DX1, DX2, DX5)HL-60 (Leukemia)IG50<10 nih.gov

Mechanisms of Cytotoxicity

A key mechanism through which this compound derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Mechanistic evaluations have shown that piperazine compounds can kill tumor cells directly through this process. mdpi.com

One study on a novel piperazine derivative demonstrated that it potently induces caspase-dependent apoptosis in cancer cells. nih.gov This process was found to be linked to the inhibition of multiple signaling pathways implicated in cancer, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was shown to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. researchgate.net Western blot analysis revealed that treatment with CB01 led to the upregulation of intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, and increased the activities of caspase-3 and -9, suggesting stimulation of the intrinsic mitochondrial signaling pathway. researchgate.net

Furthermore, novel β-elemene piperazine derivatives have been found to induce apoptosis in human leukemia cells. nih.gov Their mechanism of action is associated with the generation of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-8. nih.gov

Selective Cytotoxicity against Cancer Cells vs. Normal Cells

An essential characteristic of a promising anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that derivatives of this compound possess this desirable trait.

In a study of phenylsulfonylpiperazine derivatives, the most promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a high selective index (SI) of 35.6 in MCF7 breast cancer cells compared to non-tumoral MCF-10A cells. nih.gov Generally, the tested p-chlorobenzenesulfonylpiperazine derivatives were found to be non-cytotoxic against the MCF-10A cell line. nih.gov Another investigation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives evaluated their cytotoxicity in both breast cancer cell lines and normal breast epithelial cells (MCF-12A). The IC50 values were found to be in the range of 6.6–299.66 μM against the normal breast cells, which, when compared to the IC50 values against breast cancer cells (0.31–120.52 μM), suggests a degree of selectivity. nih.gov

Similarly, a study on new phenylpiperazine derivatives of 1,2-benzothiazine showed that the compound BS230 had lower cytotoxicity towards healthy MCF10A cells and stronger cytotoxicity towards MCF7 cancer cells compared to the standard drug doxorubicin. nih.gov This selective action is a critical factor in the potential development of these compounds as therapeutic agents, as a higher selectivity index indicates a greater therapeutic window. researchgate.net

DerivativeCancer Cell Line (IC50 µM)Normal Cell Line (IC50 µM)Selectivity Index (SI)Reference
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (4.48)MCF-10A (>160)35.6 nih.gov
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesBreast Cancer Lines (0.31 - 120.52)MCF-12A (6.6 - 299.66)Variable nih.gov
BS230 (1,2-benzothiazine derivative)MCF7 (More cytotoxic than Doxorubicin)MCF10A (Less cytotoxic than Doxorubicin)Favorable nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

In addition to their anti-cancer properties, derivatives of this compound have also been investigated for their antimicrobial activity, demonstrating efficacy against a range of pathogenic bacteria and fungi.

Inhibition of Pathogenic Bacterial Strains

Piperazine sulfonamide and related derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on novel 1-benzhydryl-piperazine sulfonamide derivatives found that some compounds exhibited significant inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.com For example, compounds 8d and 8e in the study showed zones of inhibition ranging from 21-28 mm against Gram-positive strains and 17-25 mm against Gram-negative strains. tandfonline.com

Another series of synthesized piperazine derivatives showed better activity against Gram-positive bacteria, including S. aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the range of 1-5 μg/ml. derpharmachemica.com Some piperazine derivatives were also found to be active against Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/ml for certain compounds. ijcmas.com Furthermore, newly synthesized Mannich bases with a piperazine moiety were most active against Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov

Derivative TypeBacterial StrainActivity MetricValueReference
1-Benzhydryl-piperazine sulfonamides (8d, 8e)Gram-positive & Gram-negative bacteriaZone of Inhibition17 - 28 mm tandfonline.com
Piperazine derivativesS. aureus, E. faecalisMIC1 - 5 µg/ml derpharmachemica.com
Piperazine derivativesMRSAMIC2 µg/ml ijcmas.com
Mannich bases with piperazine moietyM. luteus, B. subtilis, B. cereusMIC125 - 500 µg/mL nih.gov

Inhibition of Fungal Strains

The antifungal potential of this compound derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of various pathogenic fungal strains. For instance, a series of synthesized piperazine derivatives were tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds showing significant antifungal properties. acgpubs.org

In another study, chalcones containing a piperazine moiety were evaluated for their antimicrobial activity, and one compound was found to be most potent against Candida albicans with an MIC value of 2.22 µg/mL. derpharmachemica.com Additionally, pyrimidine (B1678525) incorporated piperazine derivatives showed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at a concentration of 40 μg/ml. nih.gov All tested newly synthesized piperazine derivatives in one study showed high fungistatic activity against Candida spp. yeasts, particularly against C. parapsilosis, with MICs ranging from 0.49 µg/mL to 62.5 µg/mL. nih.gov

Derivative TypeFungal StrainActivity MetricValueReference
Piperazine derivativesC. albicans, A. niger, A. flavus, A. fumigatus-Significant Activity acgpubs.org
Chalcones with piperazine moietyCandida albicansMIC2.22 µg/mL derpharmachemica.com
Pyrimidine incorporated piperazinesA. niger, P. notatum, A. fumigates, C. albicans-Significant Activity at 40 μg/ml nih.gov
Piperazine derivativesCandida parapsilosisMIC0.49 - 62.5 µg/mL nih.gov

Mechanisms of Antimicrobial Action (e.g., Membrane Depolarization)

Derivatives of this compound and related sulfonamides have demonstrated notable antimicrobial properties. nih.gov A primary mechanism underlying their bactericidal effect is the disruption of the bacterial cytoplasmic membrane's integrity. nih.govresearchgate.net This disruption leads to a cascade of events detrimental to the bacterial cell, including the leakage of essential intracellular components and the dissipation of the membrane potential. nih.govnih.gov

One of the key indicators of membrane damage is the efflux of potassium ions (K+) from the cytoplasm. nih.govnih.gov Studies on various membrane-targeting antimicrobials have shown a direct correlation between the rate of K+ leakage, the degree of membrane depolarization, and subsequent cell death. nih.gov The mechanism involves the antimicrobial compounds permeabilizing the membrane, which disrupts its essential barrier function. nih.govfrontiersin.org

The process of membrane depolarization can be monitored using membrane-potential-sensitive fluorescent dyes, such as DiSC₃(5). nih.govfrontiersin.org In healthy, polarized cells, this dye accumulates and its fluorescence is quenched. nih.gov Upon membrane permeabilization and the resulting depolarization, the dye is released into the surrounding medium, causing a measurable increase in fluorescence. nih.govfrontiersin.org This technique has been effectively used to demonstrate that certain antimicrobial agents rapidly disrupt the integrity of bacterial membranes, leading to depolarization. nih.gov This mode of action is a crucial aspect of the antimicrobial activity exhibited by various piperazine and sulfonamide derivatives. rsc.orgnih.govnih.gov

Table 1: Mechanisms of Antimicrobial Action
MechanismDescriptionKey ObservationsRelevant Derivatives
Membrane PermeabilizationDisruption of the bacterial cytoplasmic membrane's barrier function. frontiersin.orgLeakage of intracellular ions and molecules. nih.govAlkylamino cyclodextrins, Piperazine-citral sulfonyl derivatives. nih.govnih.gov
Membrane DepolarizationDissipation of the electrochemical gradient across the bacterial membrane. nih.govMeasured by increased fluorescence of potential-sensitive dyes (e.g., DiSC₃(5)). nih.govVarious membrane-active antimicrobial compounds. nih.gov
Potassium (K+) EffluxLeakage of intracellular potassium ions due to membrane damage. nih.govnih.govCorrelates with the dose of the antimicrobial agent and loss of cell viability. nih.govAlkylamino cyclodextrins, Piperazine-citral sulfonyl derivatives. nih.govnih.gov

Anti-inflammatory Activity

Piperazine derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.govdntb.gov.ua Their therapeutic effect is attributed to their ability to modulate various pathways involved in the inflammatory cascade. nih.govmdpi.comresearchgate.net

A significant mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. mdpi.comresearchgate.netnih.gov Certain 1,4-benzodioxan derivatives containing a phenylpiperazine moiety have been identified as new and selective COX-2 inhibitors. nih.gov In addition to COX inhibition, these derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines. nih.govmdpi.com Studies have demonstrated a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) following treatment with these compounds. nih.govmdpi.com

The anti-inflammatory effects are also achieved by reducing cell migration to the site of inflammation and decreasing protein exudation. nih.gov For instance, in carrageenan-induced pleurisy models, piperazine derivatives have been shown to reduce the migration of polymorphonuclear cells and the activity of the myeloperoxidase enzyme, a marker of neutrophil infiltration. nih.gov Furthermore, some benzenesulfonamide (B165840) derivatives enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), contributing to their anti-inflammatory profile by combating oxidative stress associated with inflammation. mdpi.com

Table 2: Anti-inflammatory Mechanisms of Piperazine and Sulfonamide Derivatives
Target/MechanismEffectSpecific Mediators Affected
Enzyme InhibitionReduction of pro-inflammatory prostaglandin (B15479496) synthesis.Cyclooxygenase-2 (COX-2), Cyclooxygenase-1 (COX-1). mdpi.comnih.gov
Cytokine SuppressionDownregulation of key signaling molecules in the inflammatory response.TNF-α, IL-1β, IL-1α, IL-6. nih.govmdpi.com
Cellular Process ModulationInhibition of immune cell infiltration into inflamed tissues.Reduced polymorphonuclear cell migration, decreased myeloperoxidase (MPO) activity. nih.gov
Oxidative Stress ReductionEnhancement of endogenous antioxidant systems.Increased levels of Superoxide Dismutase (SOD) and Glutathione (GSH). mdpi.com

Neuropharmacological Activities

The piperazine scaffold is a fundamental component in many centrally acting agents, particularly those developed for psychiatric disorders. nih.gov Derivatives of this compound have shown significant potential in modulating key neurotransmitter systems, leading to a range of neuropharmacological effects.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine)

The neuropharmacological activity of piperazine derivatives is often linked to their interaction with serotonergic (5-HT) and dopaminergic (DA) systems. nih.govnih.gov Certain substituted piperazine derivatives have shown affinity for 5-HT₁A receptors, acting as agonists. nih.gov For example, the derivative MM5 was found to decrease extracellular serotonin levels in the rat prefrontal cortex, an effect characteristic of 5-HT₁A agonism. nih.gov

In contrast, other derivatives can simultaneously influence both serotonin and dopamine (B1211576) pathways. The compound MC1, for instance, not only suppressed serotonin release at higher doses but also significantly raised cortical dopamine levels along with its metabolites, DOPAC and HVA. nih.gov This suggests a complex pharmacological profile that extends beyond simple receptor agonism or antagonism. nih.gov Furthermore, specific chlorophenylpiperazine (B10847632) analogues have been identified as high-affinity ligands for the dopamine transporter (DAT), indicating their potential to act as dopamine reuptake inhibitors. nih.gov The anxiolytic-like activity of some piperazine compounds has been shown to be mediated by the serotonergic system, as pretreatment with a 5-HT₁A antagonist can block their effects. nih.gov

Table 3: Effects of Piperazine Derivatives on Neurotransmitter Systems
Compound/ClassEffect on Serotonin (5-HT) SystemEffect on Dopamine (DA) SystemPrimary Target/Mechanism
MM5 (piperazine derivative)Decreased extracellular 5-HT levels. nih.govNo significant dopaminergic activity. nih.gov5-HT₁A receptor agonism. nih.gov
MC1 (piperazine derivative)Suppressed 5-HT release at high doses. nih.govIncreased cortical dopamine, DOPAC, and HVA levels. nih.govModerate 5-HT₁A/5-HT₂A agonism; dopamine effect appears independent of these receptors. nih.gov
LQFM192 (piperazine derivative)Anxiolytic and antidepressant effects blocked by 5-HT₁A antagonists. nih.govNot specified.Mediated by the serotonergic system. nih.gov
Chlorophenylpiperazine AnaloguesNot specified.High-affinity binding. nih.govDopamine Transporter (DAT). nih.gov

Potential as Antidepressants, Anxiolytics, Antipsychotics

The ability of piperazine derivatives to modulate monoamine neurotransmitter systems underpins their potential as antidepressants, anxiolytics, and antipsychotics. nih.govnih.govnih.gov The piperazine moiety is a common substructure in many marketed antidepressant drugs, valued for its role in the specific binding conformations of these agents at their targets. nih.gov

Preclinical studies using established behavioral models have provided evidence for these therapeutic applications. For example, the piperazine derivative LQFM192 demonstrated significant anxiolytic-like activity in the elevated plus-maze test and antidepressant-like effects in the forced swimming test in mice. nih.gov These effects were linked to its interaction with the serotonergic system. nih.gov The development of novel piperazine-based compounds continues to be a major focus in the search for more effective treatments for depression and anxiety disorders. nih.gov

In the realm of antipsychotics, several drugs incorporate a piperazine structure. nih.gov For example, Ziprasidone, a benzo-thiazolyl-piperazine derivative, acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, which is a common mechanism for atypical antipsychotics. nih.gov This dual antagonism is believed to contribute to both the antipsychotic efficacy and a more favorable side-effect profile compared to older medications.

Radioprotective Effects

There is a growing need for effective radioprotective agents to mitigate the harmful effects of ionizing radiation (IR) exposure. nih.gov Substituted piperazine derivatives have been investigated as novel radioprotectors, showing promise in protecting cells from radiation-induced damage. nih.govresearchgate.netdoaj.org The primary mechanism of cell death following IR exposure is apoptosis, which is triggered by extensive DNA damage, particularly double-strand breaks. nih.gov Certain novel 1-(2-hydroxyethyl)piperazine derivatives have been shown to protect human cells against this radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govdoaj.org In vivo studies have also suggested a radioprotective effect, with one compound enhancing the survival of mice after whole-body irradiation. researchgate.net

Mitigation of DNA Damage (e.g., Dicentric Chromosome Assay)

A key measure of a radioprotective agent's effectiveness is its ability to reduce radiation-induced DNA damage. nih.gov The dicentric chromosome assay (DCA) is a highly specific and sensitive cytogenetic technique used to quantify this damage and is considered a "gold standard" in biological dosimetry. nih.govnih.gov This assay measures the frequency of dicentric chromosomes—aberrant chromosomes with two centromeres—which are formed as a direct result of misrepaired DNA double-strand breaks caused by ionizing radiation.

The DCA has been successfully employed to evaluate the efficacy of novel piperazine derivatives as radioprotective agents. nih.gov In these in vitro studies, human peripheral blood lymphocytes are treated with the piperazine compound before being exposed to radiation. nih.gov The frequency of dicentric chromosomes in the metaphase of these cells is then scored and compared to irradiated cells that were not pre-treated. nih.gov A lower frequency of dicentrics in the treated group indicates that the compound has successfully mitigated the extent of chromosomal damage, thereby demonstrating its radioprotective potential. nih.gov This provides a reliable framework for the preclinical screening and development of new medical radiation countermeasures. nih.gov

Inhibition of Apoptosis

Anthelmintic Activity

There is a lack of specific research in the available scientific literature concerning the anthelmintic properties of this compound derivatives. Although the broader class of piperazine-containing compounds has historically been significant in the development of anthelmintic agents, studies focusing on derivatives with the specific 1-(4-Chloro-benzenesulfonyl) moiety were not identified in the conducted search. researchgate.netmdpi.com

Other Reported Biological Activities (e.g., Antioxidant Activity, Fatty Acid Amide Hydrolase Modulation)

Recent research has explored the antioxidant potential of hybrid molecules combining benzene (B151609) sulfonamide and piperazine moieties. nih.gov A 2024 study detailed the synthesis and evaluation of six such compounds for their antioxidant capacity using a variety of assays, including DPPH, ABTS, FRAP, CUPRAC, metal chelating, and phosphomolybdenum methods. nih.gov

The findings indicate that these hybrid compounds possess significant antioxidant capabilities. nih.gov One compound in the series, designated as compound 4 , demonstrated particularly strong antioxidant activity, showing higher efficacy in the FRAP, CUPRAC, and phosphomolybdenum assays than the reference standards used in the study. nih.gov This particular compound also exhibited moderate activity in the DPPH and ABTS radical scavenging assays. nih.gov While the study focused on a series of benzene sulfonamide-piperazine hybrids, it highlights the potential of this structural combination for developing effective antioxidant agents. nih.gov

Table 1: Antioxidant Activity of a Lead Benzene Sulfonamide-Piperazine Hybrid (Compound 4)
AssayIC₅₀ (mM)Reference
FRAP0.08 nih.gov
CUPRAC0.21 nih.gov
Phosphomolybdenum0.22 nih.gov

The scientific literature contains extensive research on piperazine-containing molecules as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov Various classes, including piperazine ureas and carbamates, have been identified as potent and selective FAAH inhibitors. nih.govnih.gov However, specific studies detailing FAAH modulation by derivatives of the this compound scaffold were not identified in the literature search.

Preclinical and Early Stage Research Considerations

In Vitro Assays and Models

While specific in vitro studies on 1-(4-Chloro-benzenesulfonyl)-piperazine are not extensively documented in publicly available literature, the biological activities of closely related phenylsulfonylpiperazine and other piperazine (B1678402) derivatives have been explored, suggesting potential areas for investigation.

Derivatives of p-chlorobenzenesulfonylpiperazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a study on a series of phenylsulfonylpiperazine derivatives tested their efficacy against breast cancer cell lines such as MCF7, MDA-MB-231, and MDA-MB-453. One particular compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated significant cytotoxicity against the MCF7 luminal breast cancer cell line with an IC50 value of 4.48 μM and a high selectivity index (>35.6) when compared to the non-tumoral MCF-10A cell line. mdpi.com This suggests that the 4-chlorophenylsulfonyl piperazine scaffold is a promising starting point for developing new anticancer agents. mdpi.com

Commonly employed in vitro assays for evaluating compounds like this compound would include:

Cytotoxicity Assays: The Sulforhodamine B (SRB) assay is a standard method to assess cell density by measuring cellular protein content and is frequently used to determine the cytotoxic potential of compounds against various cancer cell lines. mdpi.comresearchgate.net Other methods include the MTT assay.

Cell Proliferation Assays: These assays measure the effect of a compound on the growth of cell lines over time.

Clonogenic Assays: This technique assesses the ability of a single cell to grow into a colony, providing insight into the anti-proliferative effects of a compound. mdpi.com

Migration Assays: Wound healing or transwell migration assays can be used to evaluate a compound's ability to inhibit cancer cell migration, a key process in metastasis. mdpi.com

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) can be used to investigate the effect of a compound on the expression of genes involved in specific cellular pathways, such as the epithelial-mesenchymal transition (EMT), which is crucial in cancer progression. mdpi.com

The table below summarizes the cytotoxic activity of a promising p-chlorobenzenesulfonylpiperazine derivative against a panel of breast cancer cell lines.

Cell LineTypeIC50 (μM)
MCF7Luminal Breast Cancer4.48
MDA-MB-231Triple-Negative Breast Cancer>50
MDA-MB-453HER2-Positive Breast Cancer>50
MCF-10ANon-tumoral Breast Epithelial>160

Data derived from a study on (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, a derivative of this compound. mdpi.com

In Vivo Models and Efficacy Assessment

Specific in vivo efficacy studies for this compound have not been reported in the available scientific literature. However, based on the in vitro anticancer potential of its derivatives, suitable in vivo models can be proposed to evaluate its efficacy.

For compounds showing promise in cancer cell lines, the most common in vivo models are xenograft studies in immunocompromised mice. These studies would typically involve:

Tumor Implantation: Human cancer cell lines (e.g., MCF7) are implanted subcutaneously or orthotopically into mice (e.g., nude or SCID mice).

Compound Administration: Once tumors reach a palpable size, the animals are treated with the test compound through various routes of administration.

Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume and weight over the course of the study. Other endpoints can include survival analysis and assessment of metastasis.

The selection of the animal model and the specific cancer cell line would be guided by the results of the in vitro assays. For example, if this compound were to show potent activity against a specific type of cancer cell line in vitro, that same cell line would be used to establish the xenograft model.

Pharmacokinetic Properties (ADME)

There is no specific experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. However, pharmacokinetic studies of other piperazine derivatives and in silico prediction tools provide a framework for how this compound might be evaluated.

Studies on related compounds, such as the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have been conducted in rats to understand their metabolism. nih.gov These studies identified that metabolism primarily occurs through O-demethylation and degradation of the piperazine ring, with the cytochrome P450 enzyme CYP2D6 playing a major role. nih.gov For m-chlorophenylpiperazine (mCPP), pharmacokinetic studies in healthy volunteers have shown wide interindividual variability in maximum concentrations and bioavailability, with an elimination half-life ranging from 2.6 to 6.1 hours after oral administration. nih.gov

Preclinical pharmacokinetic studies in rats for other novel piperazine-containing compounds have been performed to determine key parameters such as clearance, volume of distribution, and half-life, which are crucial for designing further efficacy and toxicology studies. nih.gov

In the absence of experimental data, in silico ADME prediction tools are often used in early-stage research. nih.gov These computational models can predict various properties, including:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Prediction of clearance pathways.

These predictions help in prioritizing compounds for further experimental evaluation.

Bioanalysis and Quantification in Biological Samples

The accurate quantification of a compound in biological matrices like plasma, urine, and tissue homogenates is essential for pharmacokinetic and toxicokinetic studies. The primary analytical techniques used for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the preferred method for the bioanalysis of many small molecules due to its high sensitivity, selectivity, and throughput. nih.govnih.gov A typical LC-MS/MS method for quantifying a piperazine derivative in a biological sample would involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column (e.g., C18) is typically used to separate the analyte from other components in the extracted sample. nih.gov The mobile phase usually consists of a mixture of an aqueous solution (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.gov

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole instrument, is used for detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net

The method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability. researchgate.net

GC-MS is another powerful technique for the analysis of piperazine derivatives. unodc.org However, due to the polarity and lower volatility of many piperazine compounds, derivatization is often required to improve their chromatographic properties. This typically involves converting the amine groups into less polar and more volatile derivatives, for example, through acetylation.

A standard GC-MS procedure would include:

Extraction: Similar to LC-MS, an extraction step (LLE or SPE) is necessary to isolate the analyte from the biological matrix.

Derivatization: The extracted analyte is treated with a derivatizing agent.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

MS Detection: The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Several challenges can arise during the bioanalysis of compounds in biological matrices:

Matrix Effects: Co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. nih.gov This is a more significant issue in LC-MS with electrospray ionization (ESI). Careful optimization of sample preparation and chromatography is necessary to minimize matrix effects. nih.gov

Analyte Stability: The compound of interest may be unstable in the biological matrix or during the sample handling and analysis process. nih.gov This can be due to enzymatic degradation, pH instability, or other chemical reactions. Stability assessments are a crucial part of method validation to ensure that the measured concentration reflects the true concentration in the sample at the time of collection. nih.gov

Metabolite Interference: Metabolites of the parent drug may have similar structures and chromatographic behavior, potentially interfering with the quantification of the parent compound if the analytical method is not sufficiently selective.

Derivatization Issues (for GC-MS): The derivatization reaction may be incomplete or produce side products, which can affect the accuracy and precision of the GC-MS method.

Toxicity and Safety Profiles

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific preclinical toxicity and safety studies for the compound this compound. No dedicated in vivo or in vitro toxicology studies, such as acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity assessments, were identified for this specific chemical entity.

Consequently, the following information is an inferred toxicity and safety profile based on data available for structurally related compounds, including the piperazine core and various substituted piperazine derivatives. It is crucial to note that these are potential hazards and require verification through specific studies on this compound.

General Toxicity of Piperazine and its Derivatives:

The piperazine nucleus is a common scaffold in many biologically active compounds. The toxicity of piperazine itself has been studied, and it is generally considered to have low acute toxicity. industrialchemicals.gov.au However, various derivatives have shown a range of toxicological effects, including neurotoxicity, cardiotoxicity, and hepatotoxicity, often linked to their pharmacological activity. farmaceut.orgnih.gov

Safety data for the related compound, 1-(4-Chlorobenzhydryl)piperazine, indicates that it is considered hazardous, causing severe skin burns and eye damage. fishersci.com It may also cause respiratory irritation, an allergic skin reaction, and is suspected of damaging fertility or the unborn child. fishersci.com Another related compound, 4-Chlorobenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage. fishersci.com

Table 1: Hazard Classifications for Structurally Related Compounds

CompoundHazard ClassificationSource
Piperazine Skin Corrosion/Irritation, Serious Eye Damage, Respiratory Sensitisation, Skin Sensitisation, Reproductive Toxicity sigmaaldrich.com
1-(4-Chlorobenzhydryl)piperazine Skin Corrosion/Irritation (Category 1C), Serious Eye Damage (Category 1), Skin Sensitisation (Category 1), Reproductive Toxicity (Category 2) fishersci.com
4-Chlorobenzenesulfonyl chloride Skin Corrosion/Irritation, Serious Eye Damage fishersci.com

Cytotoxicity of Piperazine Derivatives:

While no specific cytotoxicity data for this compound was found, studies on other piperazine derivatives have demonstrated cytotoxic effects in various cell lines. For instance, several designer piperazine drugs have been shown to induce concentration-dependent cytotoxic effects. farmaceut.org The mechanisms underlying this cytotoxicity can involve the induction of apoptosis, disruption of mitochondrial function, and ATP depletion. farmaceut.org

Potential Organ-Specific Toxicity:

Neurotoxicity: Certain piperazine derivatives are known to have psychoactive effects, and some have been associated with neurotoxic symptoms such as agitation, anxiety, confusion, and seizures. nih.govresearchgate.net The administration of piperazine and some of its salts has been linked to neurotoxic effects in humans. industrialchemicals.gov.au

Cardiotoxicity: Some piperazine derivatives have been shown to induce cardiotoxic effects at the cellular level, potentially through disruption of Ca2+ homeostasis and loss of mitochondrial membrane potential. farmaceut.org

Hepatotoxicity: Liver toxicity has been reported for some piperazine compounds. farmaceut.org For example, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a metabolite of a drug that was withdrawn due to liver toxicity. farmaceut.org

Genotoxicity and Mutagenicity:

There is no available information on the genotoxic or mutagenic potential of this compound.

Future Directions and Research Gaps

Elucidation of Detailed Mechanisms of Action

A fundamental gap in the current understanding of 1-(4-Chloro-benzenesulfonyl)-piperazine and its derivatives is the precise molecular mechanism by which they exert their biological effects. While the sulfonyl piperazine (B1678402) scaffold is recognized for its cost-effectiveness and low toxicity, making it an attractive candidate for drug development, the specific intracellular targets and signaling pathways modulated by these compounds remain largely uncharacterized. nih.gov Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of these compounds.

Pathway Analysis: Once targets are identified, detailed studies are needed to map the downstream signaling cascades affected by compound binding. This will help in understanding the full spectrum of cellular responses.

Structural Biology: X-ray crystallography and NMR spectroscopy studies of the compound bound to its target can provide atomic-level insights into the binding mode, which is crucial for understanding the mechanism and for guiding further drug design.

Optimization of Chemical Structure for Improved Pharmacological Properties

The chemical scaffold of this compound offers considerable scope for modification to enhance its pharmacological profile. Structure-activity relationship (SAR) studies are pivotal in this endeavor. nih.govresearchgate.net Key areas for optimization include:

Potency and Selectivity: Systematic modifications of the aryl ring, the sulfonyl group, and the piperazine moiety can lead to compounds with increased potency against the desired target and improved selectivity over off-target molecules.

Pharmacokinetic Properties: Optimizing the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties is critical for developing a viable drug candidate. This includes enhancing metabolic stability and oral bioavailability. For instance, the substitution of a gem-difluoro cyclohexyl central ring has been shown to improve metabolic stability in human liver microsomes (HLM) for similar scaffolds. researchgate.net

Reduced Toxicity: Modifications aimed at reducing any identified cytotoxicity or off-target effects are essential.

Structural Component Potential Modifications Desired Outcome
Aryl RingSubstitution with different halogens, alkyl, or alkoxy groups.Improved potency and selectivity.
Sulfonyl GroupReplacement with other linker groups.Altered binding affinity and physicochemical properties.
Piperazine RingIntroduction of substituents on the second nitrogen atom.Enhanced target interaction and modified pharmacokinetic profile.

High-Throughput Screening (HTS)

High-throughput screening (HTS) methodologies can accelerate the discovery of novel and more potent analogs of this compound. nih.gov This involves the rapid screening of large libraries of compounds to identify "hits" with desired biological activity. Future efforts in this area should include:

Development of Robust Assays: Creating and validating sensitive and specific assays suitable for a high-throughput format is the first critical step.

Combinatorial Chemistry: Generating large and diverse chemical libraries based on the this compound scaffold for screening.

Hit-to-Lead Optimization: Following the identification of initial hits from HTS, a focused medicinal chemistry effort is required to optimize these compounds into lead candidates with drug-like properties.

Development of Novel Therapeutic Applications

The versatility of the aryl-sulfonylpiperazine scaffold suggests that its derivatives could be effective against a range of diseases. nih.gov While some applications are being explored, a systematic investigation into new therapeutic areas is warranted. Potential new applications could include:

Neurodegenerative Diseases: Given the presence of the piperazine moiety in many centrally acting agents, exploring the potential of these compounds for conditions like Alzheimer's or Parkinson's disease is a logical step. Novel benzothiazole–piperazine hybrids have shown promise in this area. rsc.org

Infectious Diseases: The reported antimycobacterial activity of some sulfonyl piperazine compounds suggests that this scaffold could be a starting point for the development of new antibiotics or antiviral agents. nih.gov

Oncology: Recent studies have shown that derivatives of this scaffold can act as potent inhibitors of signaling pathways crucial for cancer cell proliferation, such as the Wnt/β-catenin pathway. nih.gov Further exploration of different cancer types and mechanisms is a promising avenue.

Addressing Challenges in Bioanalysis and Quantification

Accurate and reliable quantification of this compound and its metabolites in biological matrices is essential for preclinical and clinical development. However, bioanalysis can present several challenges. chromatographyonline.combioanalysis-zone.com Future research should aim to:

Develop Sensitive and Specific Assays: Creating robust analytical methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure low concentrations of the compound and its metabolites in complex biological fluids like plasma and urine. chromatographyonline.com

Overcome Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.com Developing effective sample preparation techniques to minimize these interferences is crucial for assay accuracy and reproducibility. chromatographyonline.com

Metabolite Identification: Characterizing the metabolic fate of the compound is necessary to understand its pharmacokinetic profile and to identify any potentially active or toxic metabolites.

Analytical Challenge Potential Solution
Low analyte concentrationHigh-sensitivity mass spectrometry, optimized sample extraction.
Matrix interferenceAdvanced sample clean-up techniques (e.g., solid-phase extraction), use of stable isotope-labeled internal standards.
Analyte instabilityOptimization of sample collection, processing, and storage conditions.

Further Preclinical and Clinical Evaluations

Ultimately, the therapeutic potential of any new compound can only be confirmed through rigorous preclinical and clinical testing. For this compound and its optimized derivatives, the path forward must include:

In Vivo Efficacy Studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of disease.

Preclinical Toxicology: Comprehensive safety and toxicology studies in animals to identify any potential adverse effects and to establish a safe dose range for human studies. A pre-clinical study of the related compound, 4-chlorobenzhydryl piperazine, indicated a potential for toxicity to the hepatobiliary system. researchgate.net

Clinical Trials: Should preclinical data be promising, carefully designed clinical trials in humans will be necessary to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the drug candidate.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-benzenesulfonyl)-piperazine, and how can reaction conditions be standardized for reproducibility?

The synthesis typically involves nucleophilic substitution of piperazine with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of piperazine to sulfonyl chloride to minimize side reactions .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonylation to avoid overheating and byproduct formation .
    Post-synthesis, purify via column chromatography (ethyl acetate/hexane, 1:8) and confirm purity via HPLC (>95%) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

The compound’s low solubility (0.24 g/L at 25°C) can be improved using:

  • Co-solvents : 10–20% DMSO or ethanol, ensuring biocompatibility with assay systems .
  • Surfactants : Polysorbate 80 (0.1% w/v) to enhance dispersion without interfering with biological targets .
    Validate solubility using dynamic light scattering (DLS) to confirm micelle formation .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR : ¹H/¹³C NMR to verify sulfonyl group attachment (δ ~7.8 ppm for aromatic protons; δ ~45 ppm for sulfonamide-S) .
  • FT-IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 319.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Substituent Modification : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to evaluate steric/electronic effects on receptor binding .
  • Piperazine Backbone Alteration : Introduce sp³-hybridized carbons (e.g., morpholine) to assess conformational flexibility impacts .
  • Biological Assays : Use radioligand binding (e.g., 5-HT receptors) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Discrepancies may arise from:

  • Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength altering ligand-receptor interactions .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation rates .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What computational strategies are effective for predicting off-target interactions?

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen for unintended kinase or GPCR targets .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., BBB permeability, hERG inhibition) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability in physiological conditions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: Respiratory irritation) .
  • Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste (EPA/DOT guidelines) .

Data Reproducibility and Crystallography

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Submit crystals (grown via vapor diffusion in EtOH/water) to CCDC for structure validation (e.g., CCDC-1990392) .
  • Torsional Analysis : Compare crystallographic dihedral angles (e.g., sulfonyl-piperazine torsion) with DFT-optimized geometries (B3LYP/6-31G*) .

Regulatory and Reference Standards

Q. What reference standards and quality controls are recommended for pharmacokinetic studies?

  • BP Standards : Use 1,4-Bis(4-chlorobenzhydryl)piperazine (BP Reference) for HPLC calibration .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life under ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.